

Chemical structure and stereochemistry of (+)-S-Myricanol glucoside

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Compound of Interest

Compound Name: (+)-S-Myricanol glucoside

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An In-depth Technical Guide to (+)-S-Myricanol Glucoside

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of **(+)-S-Myricanol glucoside**. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Chemical Structure and Stereochemistry

(+)-S-Myricanol glucoside is a diarylheptanoid glycoside isolated from plants of the Myrica genus, such as Myrica cerifera (bayberry) and Myrica rubra. The molecule consists of a myricanol aglycone, which is a macrocyclic diarylheptanoid, linked to a glucose moiety.

The systematic name for the aglycone, based on spectroscopic and X-ray crystallographic data, has been reported as (+)-aR,11S-Myricanol.[1] This indicates an 'aR' absolute configuration for the axial chirality of the biphenyl system and an 'S' configuration at the stereogenic center at carbon 11. It is important to note that some databases may list the configuration at C-11 as 'R'; however, recent detailed stereochemical analysis supports the 11S configuration.[1] The glycosidic linkage is at the C-5 position of the myricanol core, and the sugar is a β -D-glucopyranose. Therefore, a more precise name for the molecule is (+)-aR,11S-Myricanol 5-O- β -D-glucopyranoside.



The chemical structure is depicted below:

(+)-S-Myricanol glucoside 2D structure

Figure 1: 2D Chemical Structure of (+)-S-Myricanol glucoside.

Physicochemical Properties

The presence of the glucose moiety significantly increases the water solubility of the myricanol aglycone, which is a crucial factor for its bioavailability and use in biological assays.[2]

Table 1: Physicochemical Properties of (+)-S-Myricanol Glucoside

Property	Value	Source
Molecular Formula	C27H36O10	[3]
Molecular Weight	520.6 g/mol	[3]
IUPAC Name	2-[[(aR,11S)-11,17-dihydroxy-3,4-dimethoxy-5-tricyclo[12.3.1.1 ² , ⁶]nonadeca-1(18),2,4,6(19),14,16-hexaen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol	Derived from[1]
CAS Number	449729-89-9	[3]
Appearance	Powder	[2]
Purity	>98%	[2]
рКа	9.34 ± 0.40	[2]

Spectroscopic Data

Detailed spectroscopic data is essential for the unequivocal identification of **(+)-S-Myricanol glucoside**. While a complete set of assigned NMR data for the glucoside is not readily available in a single public source, data for the aglycone and related glycosides have been published. The following tables summarize expected and reported spectroscopic information.



Table 2: Predicted Collision Cross Section (CCS) Values for Mass Spectrometry

Adduct	m/z	Predicted CCS (Ų)
[M+H] ⁺	521.23811	221.6
[M+Na] ⁺	543.22005	223.9
[M-H] ⁻	519.22355	217.9
[M+NH ₄] ⁺	538.26465	222.7
[M+K] ⁺	559.19399	223.9
[M+H-H ₂ O] ⁺	503.22809	217.5
[M+HCOO] ⁻	565.22903	222.2
[M+CH₃COO] ⁻	579.24468	235.1
Data sourced from publicly available databases.		

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (Expected)

Note: This is a representative table based on published data for myricanol and its glycosides. Actual values may vary depending on the solvent and instrument used.



Position	¹³ C (δ ppm)	¹Η (δ ppm, J in Hz)
Aglycone		
1	~135.0	-
2	~115.0	~6.8 (d)
3	~150.0	-
4	~140.0	-
5	~155.0	-
6	~110.0	~6.5 (s)
7	~30.0	~2.5 (m)
8	~25.0	~1.5 (m)
9	~28.0	~1.3 (m)
10	~35.0	~2.6 (m)
11	~70.0	~4.0 (m)
12	~40.0	~1.8 (m)
13	~22.0	~1.4 (m)
14	~130.0	~7.0 (d)
15	~120.0	~6.9 (dd)
16	~125.0	~6.7 (d)
17	~158.0	-
18	~105.0	~6.4 (s)
19	~138.0	-
OMe-3	~56.0	~3.8 (s)
OMe-4	~56.5	~3.9 (s)
Glucoside		

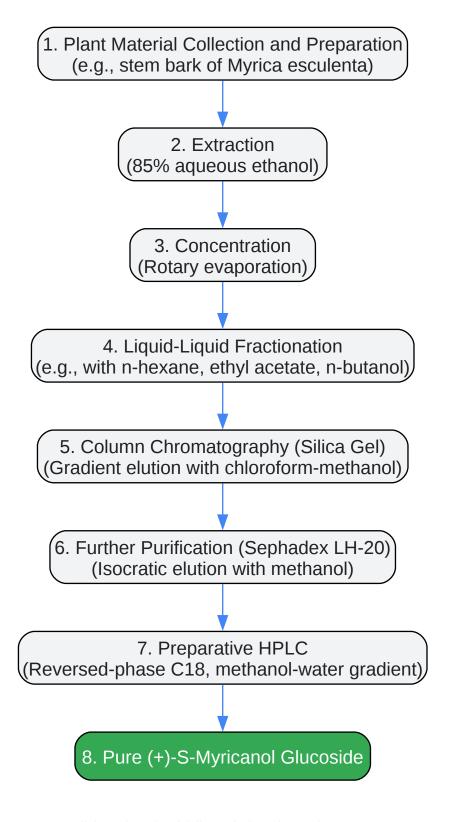


1'	~102.0	~4.9 (d, J=7.5)
2'	~74.0	~3.5 (m)
3'	~77.0	~3.6 (m)
4'	~70.0	~3.4 (m)
5'	~78.0	~3.7 (m)
6'	~61.0	~3.9 (m), 3.7 (m)

Experimental Protocols Isolation and Purification

The following is a generalized protocol for the isolation of **(+)-S-Myricanol glucoside** from Myrica species, based on published methodologies.[4][5]





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Caption: General workflow for the isolation and purification of (+)-S-Myricanol glucoside.

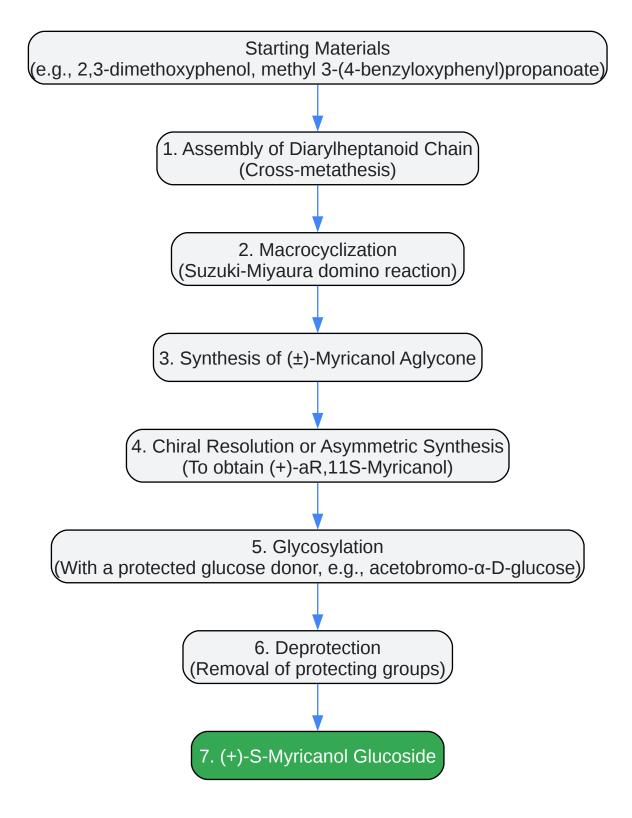


- Plant Material Preparation: The stem bark of the plant is collected, dried, and ground into a fine powder.
- Extraction: The powdered plant material is extracted with 85% aqueous ethanol at room temperature with agitation for an extended period (e.g., 24-48 hours). This process is typically repeated multiple times to ensure exhaustive extraction.
- Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- Fractionation: The crude extract is suspended in water and subjected to sequential liquidliquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and nbutanol. The glycoside is expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).
- Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- Further Purification: Fractions containing the target compound are combined and further purified by size-exclusion chromatography on a Sephadex LH-20 column using methanol as the mobile phase.
- Preparative HPLC: Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a reversed-phase C18 column with a methanol-water gradient elution.
- Structure Elucidation: The purified compound is dried, and its structure is confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis

A total synthesis of **(+)-S-Myricanol glucoside** has not been extensively reported. However, a plausible synthetic route can be devised based on the synthesis of the **(±)**-myricanol aglycone and standard glycosylation methods.[6]





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Caption: Proposed synthetic workflow for (+)-S-Myricanol glucoside.



- Synthesis of the Myricanol Aglycone: The synthesis of the myricanol aglycone can be
 achieved through a convergent approach. Key steps involve the construction of the linear
 diarylheptanoid chain via a cross-metathesis reaction, followed by a challenging
 macrocyclization step, which can be accomplished using a Suzuki-Miyaura domino reaction.
 [6] This would initially yield a racemic mixture of (±)-myricanol.
- Chiral Resolution/Asymmetric Synthesis: To obtain the specific (+)-aR,11S-myricanol enantiomer, either a chiral resolution of the racemic mixture or an asymmetric synthesis approach would be necessary.
- Glycosylation: The purified (+)-aR,11S-myricanol would then be glycosylated. This typically involves the reaction of the aglycone with a protected glucose donor, such as acetobromo-α-D-glucose, in the presence of a promoter (e.g., a silver or mercury salt) to form the β-glycosidic bond. The phenolic hydroxyl at C-5 is the site of glycosylation.
- Deprotection: Finally, all protecting groups on the glucose moiety (and any on the aglycone used during glycosylation) are removed under appropriate conditions (e.g., Zemplén deacetylation for acetate groups) to yield the final product, (+)-S-Myricanol glucoside.

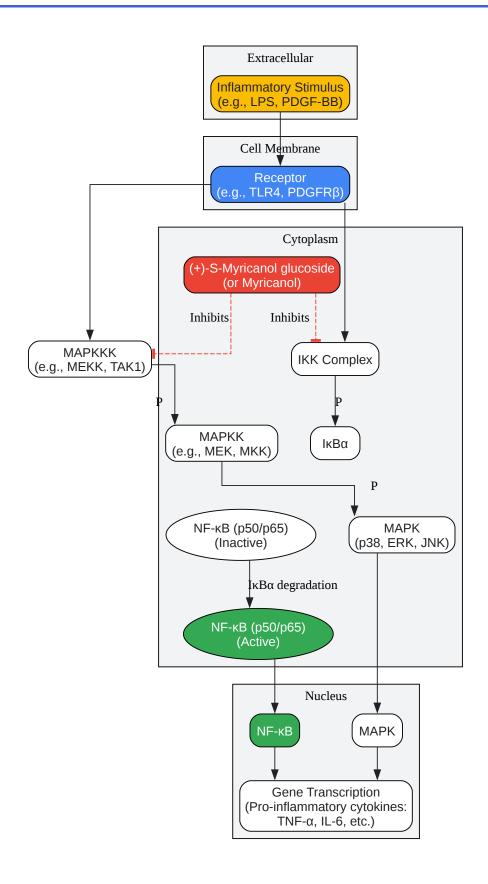
Biological Activity and Signaling Pathways

(+)-S-Myricanol glucoside and its aglycone, myricanol, have been reported to possess a range of biological activities, most notably anti-inflammatory and antioxidant effects.[2] The anti-inflammatory actions are primarily attributed to the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of NF-kB and MAPK Signaling Pathways

Studies on the aglycone, myricanol, have demonstrated its ability to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2][3][7] It is plausible that **(+)-S-Myricanol glucoside** exerts its effects either directly or after being metabolized to myricanol in vivo.





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Caption: Inhibition of NF-кB and MAPK signaling by Myricanol/Myricanol glucoside.



Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or platelet-derived growth factor-BB (PDGF-BB), intracellular signaling cascades are activated.[2][7] Myricanol has been shown to inhibit the phosphorylation of key components of the MAPK pathway, including ERK1/2 and p38.[2] It also prevents the activation of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[7] By inhibiting IκBα degradation, myricanol prevents the translocation of the active NF-κB dimer (p50/p65) into the nucleus.[2][7] The net result of inhibiting these pathways is the reduced transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factoralpha (TNF-α) and Interleukin-6 (IL-6).[2]

Conclusion

(+)-S-Myricanol glucoside is a natural product with a well-defined, albeit complex, chemical structure and stereochemistry. Its anti-inflammatory properties, mediated through the inhibition of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases. This guide provides a foundational understanding of its chemical and biological characteristics to aid researchers in their drug discovery and development efforts.

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